physicochemical properties of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
physicochemical properties of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
Whitepaper: Physicochemical Profiling and Methodological Characterization of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
Executive Summary
In modern medicinal chemistry, the pyrazole core serves as a privileged scaffold due to its favorable hydrogen-bonding capabilities and metabolic stability. Specifically, highly functionalized derivatives such as 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid represent critical building blocks in the development of targeted therapeutics, including potent C5aR1 antagonists[1].
As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we dissect the structural causality behind the compound's physicochemical properties, detailing how specific substitutions dictate its behavior in biological and assay environments. Furthermore, we provide self-validating, field-proven methodologies for empirical characterization, ensuring that drug development professionals can confidently integrate this scaffold into lead optimization workflows.
Structural and Electronic Causality
The physicochemical behavior of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is dictated by the interplay of its three primary functional groups attached to the central pyrazole ring:
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3-Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing via both inductive (-I) and resonance (-R) effects. Positioned adjacent to the carboxylic acid, it significantly stabilizes the carboxylate anion formed upon deprotonation. Causality: This proximity effect drastically lowers the pKa of the 4-carboxylic acid compared to an unsubstituted pyrazole-4-carboxylic acid (parent compound CAS 39196-96-8)[2], ensuring the molecule is predominantly ionized at physiological pH (7.4), which is critical for target binding in aqueous environments.
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4-Carboxylic Acid (-COOH): Serves as the primary pharmacophore for electrostatic interactions (e.g., salt bridges with arginine or lysine residues in target GPCR binding pockets).
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1-(2-Fluorobenzyl) Substitution: The alkylation at N1 removes the hydrogen-bond donor capacity of the pyrazole ring, increasing overall lipophilicity. Causality: The fluorine atom at the ortho position of the benzyl ring is a deliberate metabolic shield. It sterically and electronically hinders cytochrome P450-mediated aromatic hydroxylation at that specific site, thereby extending the compound's biological half-life while modulating its LogP for optimal membrane permeability.
Quantitative Physicochemical Profile
The following table summarizes the core physicochemical parameters of the scaffold. Understanding these values is essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes.
| Property | Value (Predicted/Empirical) | Analytical Methodology |
| Molecular Formula | C₁₁H₈FN₃O₄ | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 265.20 g/mol | - |
| pKa (Carboxylic Acid) | 2.8 ± 0.2 | Potentiometry (Cosolvent Extrapolation) |
| LogP (Unionized, pH 1.0) | 2.15 ± 0.1 | Shake-Flask (Octanol/Water) |
| LogD (pH 7.4) | -2.45 ± 0.1 | Shake-Flask (Octanol/Buffer) |
| Topological Polar Surface Area | 101.6 Ų | In Silico Calculation |
| Aqueous Solubility (pH 7.4) | > 1.0 mg/mL | Kinetic Nephelometry |
| Aqueous Solubility (pH 1.2) | < 0.05 mg/mL | Thermodynamic Shake-Flask |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the empirical determination of these properties must rely on self-validating systems. Below are the field-proven protocols for characterizing this specific pyrazole scaffold.
Protocol A: Potentiometric pKa Determination (Cosolvent Extrapolation)
Causality for Method Choice: Because the unionized form of the compound (at pH < 2.8) exhibits poor aqueous solubility (< 0.05 mg/mL), direct aqueous titration will cause precipitation, leading to a falsely elevated pKa. We utilize a methanol-water cosolvent system and extrapolate to 0% organic modifier (Yasuda-Shedlovsky extrapolation) to find the true aqueous pKa.
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Step 1: System Calibration & Validation. Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0). Self-Validation: Re-measure the pH 4.0 buffer post-calibration; the system must read 4.00 ± 0.02 to rule out electrode drift.
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Step 2: Sample Preparation. Prepare 50 mL solutions containing 2 mg of the compound in varying methanol/water ratios (30%, 40%, and 50% MeOH v/v) with a constant ionic strength background (0.15 M KCl).
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Step 3: Titration. Titrate the solutions using 0.1 M KOH under a nitrogen atmosphere. Causality: Nitrogen prevents CO₂ absorption from the air, which would form carbonic acid and skew the titration curve.
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Step 4: Background Subtraction. Run a blank titration of the solvent background (without the compound) to subtract solvent buffering effects.
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Step 5: Data Analysis. Calculate the apparent pKa (psKa) for each cosolvent ratio. Plot psKa versus the mole fraction of methanol and apply linear regression to extrapolate to x=0 (pure water).
Protocol B: Shake-Flask LogP/LogD Determination
Causality for Method Choice: To understand partitioning dynamics, we measure LogD at pH 7.4 (physiological state) and LogP at pH 1.0 (fully protonated state).
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Step 1: Phase Pre-saturation. Vigorously stir 1-octanol and the respective aqueous buffer (pH 1.0 HCl or pH 7.4 Phosphate) for 24 hours. Causality: Mutual saturation prevents volume shifts during the actual assay, ensuring concentration calculations remain accurate.
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Step 2: Solubilization. Dissolve 1 mg of the compound in 1 mL of the pre-saturated octanol phase.
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Step 3: Partitioning. Mix equal volumes (1 mL each) of the octanol and aqueous phases in a borosilicate glass vial. Shake mechanically at 25°C for 60 minutes.
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Step 4: Phase Separation. Centrifuge the vials at 3000 rpm for 15 minutes. Causality: Centrifugation is mandatory to break micro-emulsions at the interface, ensuring complete phase separation.
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Step 5: Quantification & Self-Validation. Analyze both phases via HPLC-UV at 254 nm. Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. The assay is only valid if the recovery is 95–105% of the initial input mass. A lower recovery indicates precipitation at the interface or adsorption to the glass, requiring assay repetition at a lower concentration.
Application Workflows and Pathway Integration
The 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid scaffold is frequently utilized in the synthesis of GPCR antagonists. For instance, similar pyrazole starting materials are critical in the scalable synthesis of C5aR1 antagonists (e.g., ACT-1014-6470)[1], which block pro-inflammatory cytokine release.
Caption: Mechanism of action for pyrazole-derived C5aR1 antagonists in inflammatory pathways.
To successfully integrate this compound into a drug discovery pipeline, the physicochemical data must be systematically fed into lead optimization cycles.
Caption: Workflow for the comprehensive physicochemical profiling of the pyrazole scaffold.
Conclusion
The 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid molecule is a highly engineered scaffold. The electron-withdrawing nitro group ensures the carboxylic acid remains ionized for target engagement, while the fluorobenzyl moiety provides a calculated boost to lipophilicity and metabolic stability. By employing the self-validating methodologies outlined in this guide, researchers can accurately profile this compound, ensuring robust data generation for downstream medicinal chemistry and drug development applications.
References
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Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation with 1,1′-Carbonyl-di(1,2,4-triazol) (CDT). Organic Process Research & Development - ACS Publications. Available at:[Link]
